molecular formula C19H18D6N2O6 B602467 Formoterol-D6 (Major) CAS No. 1020719-45-2

Formoterol-D6 (Major)

货号: B602467
CAS 编号: 1020719-45-2
分子量: 350.44
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Formoterol-D6 (Major) is a deuterated form of formoterol, a long-acting beta2-adrenergic receptor agonist. This compound is primarily used in the treatment of asthma and chronic obstructive pulmonary disease. The deuterated version, Formoterol-D6, is often used in scientific research due to its stable isotope labeling, which allows for more precise analytical studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Formoterol-D6 involves the incorporation of deuterium atoms into the formoterol molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in formoterol with deuterium atoms using deuterated solvents and catalysts.

    Deuterated Reagents: Another approach is to use deuterated reagents in the synthesis of formoterol. For example, deuterated benzyl chloride can be used in the synthesis process to introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of Formoterol-D6 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling.

化学反应分析

Types of Reactions

Formoterol-D6 undergoes various chemical reactions, including:

    Oxidation: Formoterol-D6 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Formoterol-D6 into its reduced forms.

    Substitution: Substitution reactions can replace functional groups in Formoterol-D6 with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Formoterol-D6 can produce formoterol oxides, while reduction can yield reduced formoterol derivatives.

科学研究应用

Pharmacokinetic Studies

Analytical Methods Development

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have enabled the quantification of Formoterol-D6 in biological samples with high sensitivity. A study developed a rapid LC-MS method for estimating Formoterol concentrations in human plasma, achieving a lower limit of quantification of 0.2 pg/mL. The method demonstrated a linear dynamic range suitable for pharmacokinetic studies, spanning from 0.2 pg/mL to 100 pg/mL, making it particularly useful for assessing drug absorption and metabolism in clinical settings .

Table 1: Summary of LC-MS Method Characteristics for Formoterol-D6

ParameterValue
Lower Limit of Quantification0.2 pg/mL
Dynamic Range0.2 pg/mL to 100 pg/mL
Sample Preparation MethodSingle-step extraction
Flow Rate0.3 mL/min
Column Temperature50°C

Metabolic Pathway Investigation

Impact on mTOR Signaling

Formoterol-D6 has been utilized in studies investigating its effects on metabolic pathways, particularly focusing on the mechanistic target of rapamycin (mTOR) signaling pathway. Research indicates that Formoterol can induce mTOR expression through activation of the phosphoinositide 3-kinase (PI3K) pathway. This activation has implications for muscle growth and metabolic regulation, suggesting potential therapeutic benefits beyond respiratory conditions .

Case Study: mTOR Activation in Animal Models

In a controlled study involving animal models, administration of Formoterol-D6 resulted in significant changes in mTOR-related gene expression, highlighting its role in muscle hypertrophy and metabolic enhancement. The results indicated that both acute and consecutive dosing led to measurable increases in mTOR activity, demonstrating the compound's potential as an anabolic agent .

Therapeutic Monitoring

Use in Chronic Disease Management

Formoterol-D6 is increasingly being explored for therapeutic drug monitoring (TDM) in patients with chronic respiratory diseases. Its deuterated form provides a stable isotope for accurate measurement, allowing clinicians to monitor drug levels more effectively and adjust dosages based on individual patient responses.

Table 2: Clinical Applications of Formoterol-D6

ApplicationDescription
Asthma ManagementLong-acting bronchodilator with rapid onset
COPD TreatmentImproved lung function and reduced exacerbations
Therapeutic Drug MonitoringEnhanced accuracy in measuring drug levels

Research on Combination Therapies

Formoterol-D6 with Other Agents

Research has also examined the effects of combining Formoterol-D6 with other therapeutic agents, such as corticosteroids. Studies suggest that this combination can lead to improved efficacy in managing inflammation and bronchoconstriction associated with asthma and COPD.

Case Study: Efficacy of Combination Therapy

A clinical trial investigated the effects of a combination inhaler containing Formoterol-D6 and fluticasone propionate on lung function improvement over a 24-week period. Results indicated significant enhancements in forced expiratory volume (FEV1) compared to baseline measurements, supporting the use of this combination therapy for persistent asthma management .

作用机制

Formoterol-D6 exerts its effects by acting as a long-acting agonist of beta2-adrenergic receptors. These receptors are primarily found in bronchial smooth muscle, where their activation leads to muscle relaxation and bronchodilation. The molecular mechanism involves the binding of Formoterol-D6 to the beta2-adrenergic receptor, which activates adenylate cyclase and increases cyclic adenosine monophosphate levels. This, in turn, leads to the relaxation of bronchial smooth muscle and improved airflow in the lungs .

相似化合物的比较

Formoterol-D6 is compared with other beta2-adrenergic receptor agonists such as salbutamol and terbutaline. While all these compounds act on the same receptor, Formoterol-D6 has a longer duration of action and a more rapid onset of action compared to salbutamol and terbutaline. Additionally, the deuterium labeling in Formoterol-D6 provides advantages in analytical studies, making it a preferred choice for pharmacokinetic and metabolic research .

Similar Compounds

    Salbutamol: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.

    Terbutaline: Another short-acting beta2-adrenergic receptor agonist with similar uses as salbutamol.

    Budesonide/Formoterol Combination: A combination therapy used for long-term management of asthma and chronic obstructive pulmonary disease.

Formoterol-D6 stands out due to its long-acting properties and the benefits of stable isotope labeling, making it a valuable compound in both clinical and research settings.

生物活性

Formoterol-D6 (Major) is a deuterated form of formoterol, a long-acting beta2-adrenergic agonist (LABA) primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of Formoterol-D6, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

Overview of Formoterol-D6

Formoterol-D6 is structurally similar to its parent compound, formoterol, with the addition of deuterium atoms which can influence its metabolic profile and biological activity. The compound is administered via inhalation, allowing for rapid absorption and onset of action.

Formoterol acts primarily by stimulating beta2-adrenergic receptors located in bronchial smooth muscle. This stimulation activates adenylyl cyclase, increasing cyclic AMP (cAMP) levels, leading to relaxation of bronchial muscles and subsequent bronchodilation. Formoterol exhibits a 200-fold selectivity for beta2 over beta1 receptors, minimizing cardiovascular side effects while maximizing pulmonary benefits .

Pharmacokinetics

Absorption and Bioavailability:

  • Pulmonary Bioavailability: Approximately 43% of the delivered dose.
  • Systemic Bioavailability: Estimated at 60% due to absorption through the gastrointestinal tract after oral dosing .

Metabolism:
Formoterol is primarily metabolized through glucuronidation and O-demethylation. Key cytochrome P450 enzymes involved include CYP2D6 and CYP2C19. The deuterated version may exhibit altered metabolic pathways due to the presence of deuterium, which can affect drug stability and half-life .

Elimination:
The elimination half-life of formoterol ranges from 10 to 12 hours, allowing for twice-daily dosing in clinical settings. The major metabolites are excreted in urine, predominantly as glucuronide conjugates .

Table 1: Summary of Biological Activity Parameters

ParameterValue
Selectivity (β2/β1)~200-fold
Onset of Action2-3 minutes
Duration of ActionUp to 12 hours
Pulmonary Bioavailability~43%
Systemic Bioavailability~60%

Case Studies and Research Findings

  • Mitochondrial Biogenesis Stimulation:
    A study demonstrated that formoterol stimulates mitochondrial biogenesis in skeletal muscle cells. The results indicated increased expression of key regulatory proteins involved in mitochondrial function following treatment with Formoterol-D6 .
  • Effects on mTOR Pathway:
    Research indicated that acute exposure to formoterol resulted in reduced mTOR expression levels in myoblasts. This suggests potential implications for muscle growth and metabolism regulation during chronic treatment with LABAs like Formoterol-D6 .
  • Enantioselective Pharmacokinetics:
    A study focused on the enantioselective pharmacokinetics of formoterol found significant differences in urinary excretion profiles between its enantiomers. This has implications for both therapeutic efficacy and safety in clinical applications, particularly concerning doping regulations in sports .

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Formoterol-D6 (Major) in biological matrices, and how should they be validated?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Validation should include parameters like linearity (1–100 ng/mL), precision (CV <15%), accuracy (80–120% recovery), and stability under varying storage conditions. Use deuterated internal standards (e.g., Formoterol-D6) to correct for matrix effects . Cross-method validation with gas chromatography-mass spectrometry (GC-MS) can confirm reproducibility .

Q. How should researchers structure a literature review to identify gaps in pharmacokinetic studies of Formoterol-D6 (Major)?

  • Methodological Answer: Systematically categorize existing studies by methodology (e.g., in vitro vs. in vivo), population (e.g., rodent vs. human), and outcomes (e.g., half-life, metabolite profiles). Use tools like PRISMA frameworks to map inconsistencies, such as conflicting reports on hepatic clearance rates. Prioritize recent studies (post-2020) to address evolving detection technologies .

Q. What frameworks (e.g., PICOT, FINER) are appropriate for formulating research questions in preclinical studies involving Formoterol-D6 (Major)?

  • Methodological Answer: Apply the PICOT framework to define:

  • P opulation (e.g., Sprague-Dawley rats),
  • I ntervention (e.g., 0.5 mg/kg Formoterol-D6),
  • C omparison (e.g., non-deuterated Formoterol),
  • O utcome (e.g., plasma concentration-time curves),
  • T ime (e.g., 24-hour pharmacokinetic profile).
    The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure the study addresses under-researched areas, such as long-term metabolite accumulation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Formoterol-D6 (Major) pharmacokinetic data obtained from different detection methodologies?

  • Methodological Answer: Conduct cross-platform validation by analyzing identical samples using LC-MS/MS, GC-MS, and immunoassays. For example, if LC-MS/MS reports 20% higher plasma concentrations than GC-MS, evaluate ion suppression effects or derivatization efficiency. Use Bland-Altman plots to quantify inter-method bias and establish correction factors .

Q. What experimental design principles minimize variability in Formoterol-D6 (Major) stability studies under physiological conditions?

  • Methodological Answer: Implement a factorial design to test interactions between variables like pH (5–8), temperature (4°C vs. 37°C), and incubation time (0–72 hours). Use ANOVA to identify significant degradation pathways (e.g., hydrolysis at acidic pH). Include triplicate samples and negative controls (e.g., deuterium-free solvent) to isolate compound-specific instability .

Q. What strategies mitigate batch-to-batch variability in deuterated internal standards like Formoterol-D6 (Major) during large-scale studies?

  • Methodological Answer: Partner with certified suppliers to ensure isotopic purity (>98% D6). Pre-test each batch via nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specified positions. Normalize data using a pooled quality control sample in every assay run to correct for inter-batch variability .

Q. How should researchers address ethical considerations in human trials involving Formoterol-D6 (Major) trace dosing?

  • Methodological Answer: Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses, emphasizing ultra-low doses (e.g., nanogram levels) and non-therapeutic intent. Use anonymized coding for participant data and ensure informed consent documents clarify the use of deuterated tracers .

Q. Data Analysis & Contradiction Management

Q. How can machine learning models improve the prediction of Formoterol-D6 (Major) metabolite profiles in heterogeneous populations?

  • Methodological Answer: Train neural networks on existing pharmacokinetic datasets (n > 500 subjects) using features like age, CYP2D6 genotype, and renal function. Validate models against in vitro hepatocyte assays to predict novel metabolites (e.g., hydroxylated derivatives) and explain outliers (e.g., delayed clearance in CYP2D6 poor metabolizers) .

Q. What statistical approaches are optimal for reconciling conflicting data on Formoterol-D6 (Major) receptor binding affinity?

  • Methodological Answer: Apply meta-regression to pooled data from radioligand binding assays, adjusting for variables like receptor subtype (β2-adrenergic vs. off-target receptors) and assay temperature (25°C vs. 37°C). Report heterogeneity indices (I²) to quantify inconsistency and perform sensitivity analyses excluding low-quality studies (e.g., those with unclear blinding protocols) .

Q. How do researchers validate novel biomarkers discovered in Formoterol-D6 (Major) metabolic pathway studies?

  • Methodological Answer: Use orthogonal methods such as stable isotope tracing (e.g., ¹³C-glucose) to confirm biomarker origin. For example, if a putative biomarker co-elutes with Formoterol-D6 in LC-MS, perform MS/MS fragmentation to verify structural uniqueness. Collaborate with independent labs to replicate findings in diverse cohorts .

属性

IUPAC Name

N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/i1D3,9D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-CNHGSDQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661986
Record name N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-45-2
Record name N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 4
Formoterol-D6 (Major)
Reactant of Route 5
N-[2-hydroxy-5-(oxiran-2-yl)phenyl]formamide
Formoterol-D6 (Major)
Reactant of Route 6
Formoterol-D6 (Major)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。